molecular formula C14H19N3O8S B2518778 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate CAS No. 313641-57-5

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate

Cat. No. B2518778
CAS RN: 313641-57-5
M. Wt: 389.38
InChI Key: JFPABTGZBZTTCH-UHFFFAOYSA-N
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Description

“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a compound with the molecular formula C12H17N3O4S . It has an average mass of 299.346 Da and a monoisotopic mass of 299.093964 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is 1S/C12H17N3O4S/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPABTGZBZTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate

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